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Compound of Interest

Compound Name: SR8278

Cat. No.: B610980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo study protocols and key

data for SR8278, a synthetic antagonist of the nuclear receptor REV-ERBα. The following

sections detail established methodologies, summarize quantitative data from various preclinical

models, and illustrate relevant biological pathways and experimental workflows.

Introduction
SR8278 is a small molecule that antagonizes the transcriptional repressive activity of REV-

ERBα and its isoform REV-ERBβ.[1][2] REV-ERBs are key components of the circadian clock

machinery and are involved in regulating a wide range of physiological processes, including

metabolism, inflammation, and cell proliferation.[3] As a REV-ERBα antagonist, SR8278 has

emerged as a valuable chemical probe to investigate the biological functions of REV-ERBα and

as a potential therapeutic agent for various diseases, including cancer and neurological

disorders.[4][5]

Data Presentation: In Vivo Efficacy of SR8278
The in vivo effects of SR8278 have been evaluated in several preclinical models. The following

tables summarize the dosages and outcomes observed in key studies.

Table 1: SR8278 Dosage and Administration in Rodent Models
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Animal
Model

Dosage
Administrat
ion Route

Vehicle
Study
Focus

Reference

C57Bl/6N

Mice

25 mg/kg or

50 mg/kg,

daily for 7

days

Intraperitonea

l (i.p.)

5:5:90

solution of

DMSO:Crem

ophor:PBS

Alcohol

Consumption
[6]

6-OHDA-

lesioned Mice

(Parkinson's

Model)

20 µ g/mouse

Local

microinjection

into the

Ventral

Tegmental

Area (VTA)

Ethanol

Mood

Disorders in

Parkinson's

Disease

[1][5][6][7]

Prostate

Cancer

Xenograft

(42DENZR)

20 mg/kg, 5

times per

week

Intraperitonea

l (i.p.)
Not specified

Neuroendocri

ne Prostate

Cancer

[4]

Prostate

Cancer

Patient-

Derived

Xenograft

(PDX)

(LuCaP173.1

)

20 mg/kg, 5

times per

week

Intraperitonea

l (i.p.)
Not specified

Neuroendocri

ne Prostate

Cancer

[4]

Prostate

Cancer

Patient-

Derived

Xenograft

(PDX)

(LuCaP35EN

ZR)

20 mg/kg, 5

times per

week

Intraperitonea

l (i.p.)
Not specified

Enzalutamide

-Resistant

Prostate

Cancer

[4]

Table 2: Summary of In Vivo Efficacy of SR8278 in Cancer Models
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Cancer Model Treatment Key Findings Reference

Neuroendocrine

Prostate Cancer

Xenograft (42DENZR)

20 mg/kg SR8278,

i.p., 5 times/week

Potently blocked

tumor growth.
[4]

Neuroendocrine

Prostate Cancer PDX

(LuCaP173.1)

20 mg/kg SR8278,

i.p., 5 times/week

Potently blocked

tumor growth.
[4]

Enzalutamide-

Resistant Prostate

Cancer PDX

(LuCaP35ENZR)

20 mg/kg SR8278,

i.p., 5 times/week

Largely blocked tumor

growth over the

course of treatment.

[4]

Experimental Protocols
Below are detailed methodologies for representative in vivo studies using SR8278.

Protocol 1: Evaluation of SR8278 in a Prostate Cancer
Xenograft Model
This protocol is based on studies investigating the anti-tumor effects of SR8278 in

neuroendocrine and therapy-resistant prostate cancer.[4]

1. Animal Model:

Use immunodeficient mice (e.g., NOD-SCID) for the engraftment of human prostate cancer

cells or patient-derived xenografts (PDXs).[8]

2. Tumor Implantation:

For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g.,

42DENZR) in a suitable medium (e.g., Matrigel) into the flank of the mice.

For PDXs, surgically implant small fragments of patient tumor tissue subcutaneously or

under the renal capsule.[8][9]
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3. Tumor Growth Monitoring:

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

Measure tumor volume regularly (e.g., twice weekly) using calipers, calculated with the

formula: (Length x Width²) / 2.[10][11]

Monitor the body weight of the animals to assess toxicity.[4]

4. SR8278 Administration:

Preparation: Prepare a fresh solution of SR8278 at the desired concentration (e.g., 20

mg/kg). While the specific vehicle for the cancer studies was not detailed in the provided

abstracts, a common formulation for intraperitoneal injection is a solution of DMSO,

Cremophor, and PBS (e.g., 5:5:90).[6] Alternatively, formulations with DMSO, PEG300,

Tween-80, and saline, or with DMSO and corn oil can be considered.[12]

Administration: Administer SR8278 via intraperitoneal injection at a volume of approximately

10 mL/kg.

Dosing Schedule: Treat the mice 5 times per week with 20 mg/kg SR8278.[4] A control group

should receive vehicle injections following the same schedule.

5. Endpoint Analysis:

Continue treatment for a predetermined period or until tumors in the control group reach a

specified size.

At the end of the study, euthanize the animals and excise the tumors for weight

measurement and further analysis (e.g., RNA sequencing, immunohistochemistry).[4]

Protocol 2: Intracranial Administration of SR8278 for
Neurological Studies
This protocol is adapted from studies investigating the effects of SR8278 on mood-related

behaviors in a mouse model of Parkinson's disease.[5][7]
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1. Animal Model:

Use adult male mice (e.g., C57BL/6J) for stereotactic surgery.

For disease models, induce the pathology as required (e.g., unilateral striatal 6-OHDA

lesions for a Parkinson's model).[7]

2. Stereotactic Surgery and Cannula Implantation:

Anesthetize the mouse and place it in a stereotaxic apparatus.

Unilaterally implant a guide cannula targeting the Ventral Tegmental Area (VTA).

3. SR8278 Microinjection:

Preparation: Dissolve SR8278 in ethanol to a concentration of 50 µg/µL.[6]

Administration: 3 hours before behavioral testing, perform a slow microinjection of SR8278
(20 µ g/mouse ) or vehicle (ethanol) directly into the VTA through the implanted cannula

using a microinfusion pump at a rate of 0.1 µL/min.[6]

4. Behavioral Testing:

Conduct a battery of behavioral tests to assess mood-related phenotypes, such as the

forced swim test, tail suspension test, and elevated plus maze.[7]

5. Post-mortem Analysis:

Following behavioral testing, euthanize the animals and collect brain tissue for

neurochemical and molecular analyses (e.g., measuring tyrosine hydroxylase expression in

the VTA).[5][7]

Signaling Pathways and Experimental Workflows
REV-ERBα Signaling Pathway
REV-ERBα acts as a transcriptional repressor. It binds to REV-ERB response elements (RREs)

in the promoter regions of its target genes. Upon binding, REV-ERBα recruits the NCoR-

HDAC3 corepressor complex, leading to histone deacetylation and transcriptional silencing. A
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key target of REV-ERBα is the BMAL1 gene, a core activator of the circadian clock. By

repressing BMAL1, REV-ERBα forms a crucial negative feedback loop in the molecular

clockwork. SR8278, as a REV-ERBα antagonist, inhibits this repressive activity, leading to the

increased expression of REV-ERBα target genes.[7][13][14] In the context of Parkinson's

disease, REV-ERBα competes with the nuclear receptor NURR1 to regulate the expression of

tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. SR8278 can restore

the binding of NURR1 to the TH promoter, thereby increasing its expression.[5][7] In prostate

cancer, REV-ERBα has been shown to interact with other lineage-plasticity driving transcription

factors such as BRN2, ASCL1, and FOXA1.[4]
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Caption: REV-ERBα signaling pathway and the antagonistic action of SR8278.

Experimental Workflow for In Vivo Cancer Study
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The following diagram illustrates a typical workflow for evaluating the efficacy of SR8278 in a

xenograft cancer model.

Start

Tumor Cell/Tissue
Implantation

(Subcutaneous)

Tumor Establishment
(e.g., 100-200 mm³)

Randomization into
Treatment Groups

Vehicle Treatment
(i.p.)

Control

SR8278 Treatment
(e.g., 20 mg/kg, i.p.)

Experimental

Tumor Volume &
Body Weight Monitoring

(2x/week)

Study Endpoint

Euthanasia & Tissue Collection

Yes

Tumor Weight Measurement
& Molecular Analysis

End

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b610980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for an in vivo SR8278 efficacy study in a xenograft model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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